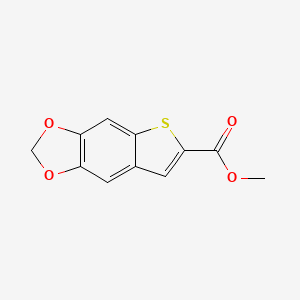

Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl thieno[2,3-f][1,3]benzodioxole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4S/c1-13-11(12)10-3-6-2-7-8(15-5-14-7)4-9(6)16-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIJRFJPRZWVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC3=C(C=C2S1)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177643 | |

| Record name | Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-85-4 | |

| Record name | Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 1,3 Dioxa 5 Thia S Indacene 6 Carboxylate

Retrosynthetic Analysis of the 1,3-Dioxa-5-thia-s-indacene Skeleton

A retrosynthetic analysis of the 1,3-dioxa-5-thia-s-indacene skeleton is the foundational step in designing a viable synthetic route. This process involves mentally breaking down the complex target molecule into simpler, more readily available starting materials.

Disconnection Approaches for the Fused Ring System

The core structure of Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate is a fused pentacyclic system. Key disconnection strategies would target the bonds forming the heterocyclic rings—the thiophene (B33073) and the 1,3-dioxane (B1201747)—as these are often assembled onto a pre-existing aromatic framework in the forward synthesis.

A primary disconnection could sever the C-S bonds of the thiophene ring. This approach leads to a functionalized s-indacene (B1235719) precursor bearing substituents that can be cyclized to form the thiophene ring. Another logical disconnection involves breaking the C-O bonds of the 1,3-dioxane ring, suggesting a precursor with ortho-disposed hydroxyl or related functional groups on the s-indacene core that can react with a suitable one-carbon electrophile.

| Disconnection Target | Precursor Type | Forward Reaction Principle |

| Thiophene C-S bonds | Di-functionalized s-indacene (e.g., with halo and acetylenic groups) | Intramolecular cyclization with a sulfur source |

| 1,3-Dioxane C-O bonds | Dihydroxy-s-indacene derivative | Acetal (B89532) formation with a formaldehyde (B43269) equivalent |

| s-Indacene core | Substituted benzene (B151609) or indane derivatives | Annulation/cyclization reactions |

Strategies for Introducing Oxygen and Sulfur Heteroatoms

The introduction of the oxygen and sulfur heteroatoms requires careful consideration of the timing and methodology to ensure correct regiochemistry.

For the sulfur heteroatom in the thiophene ring, common strategies include:

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. In the context of the target molecule, this would necessitate an s-indacene precursor bearing a 1,4-dicarbonyl moiety at the appropriate positions.

Gewald Aminothiophene Synthesis: While typically leading to aminothiophenes, variations of this reaction can be adapted. It involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.

Transition-Metal Catalyzed Cyclizations: Palladium or copper-catalyzed reactions of ortho-functionalized aryl halides with a sulfur source or a thiol-containing coupling partner are powerful methods for constructing fused thiophene rings.

For the oxygen heteroatoms in the 1,3-dioxane ring, the most common approach is the formation of an acetal or ketal. This typically involves:

The reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst. For the target molecule, a dihydroxy-s-indacene precursor would be required to react with a formaldehyde equivalent (e.g., paraformaldehyde, dimethoxymethane) to form the 1,3-dioxane ring.

Approaches for Regioselective Carboxylate Functionalization

Functionalization of a Pre-formed Heterocyclic System: This would involve electrophilic substitution or metal-catalyzed carboxylation on the intact 1,3-dioxa-5-thia-s-indacene ring system. The success of this approach depends on the inherent reactivity and directing effects of the fused rings.

Carrying the Functional Group Through the Synthesis: A more controlled approach involves introducing the carboxylate group, or a precursor to it, onto one of the initial building blocks. For instance, a functionalized s-indacene precursor already bearing the methyl carboxylate group could be synthesized and then subjected to the thiophene and dioxane ring-forming reactions.

Directed Ortho-Metalation: If a suitable directing group is present on the s-indacene core, deprotonation with a strong base followed by quenching with an electrophilic carbon dioxide source (e.g., dry ice) and subsequent esterification could achieve the desired carboxylation.

Precursor Synthesis and Building Block Elaboration

The successful synthesis of this compound hinges on the efficient preparation of key precursors and building blocks.

Preparation of Functionalized s-Indacene Precursors

The s-indacene core is a crucial building block. Due to the reactivity of the parent s-indacene, synthetic strategies often focus on the construction of substituted and more stable derivatives. A modular synthetic route to hexaaryl-s-indacenes has been developed, which could potentially be adapted. This approach involves the reaction of arylacetylenes with arylamides and aryllithium reagents, offering a pathway to introduce various substituents at specific positions.

For the synthesis of the target molecule, the s-indacene precursor would need to be appropriately functionalized to allow for the subsequent annulation of the thiophene and dioxane rings. This could involve the synthesis of s-indacene derivatives bearing ortho-dihalo, dihydroxy, or other reactive groups at the desired positions for ring formation.

| Precursor Type | Key Functional Groups | Potential Synthetic Application |

| Dihydroxy-s-indacene | Two hydroxyl groups in a 1,3-relationship on one of the five-membered rings | Precursor for 1,3-dioxane ring formation |

| Dihalo-s-indacene | Two halogen atoms on adjacent positions of one of the six-membered rings | Precursor for thiophene ring annulation via cross-coupling reactions |

| Formyl-s-indacene | A formyl group at the desired position for carboxylation | Can be oxidized to a carboxylic acid and subsequently esterified |

Synthesis of Dioxane and Thiophene Ring Components

The synthesis of the dioxane and thiophene ring components can be approached from two perspectives: either by constructing them onto the s-indacene core or by preparing them as separate building blocks to be coupled with an s-indacene precursor.

For the thiophene ring , a common strategy is thiophene annulation. This can be achieved through various methods, including the reaction of an ortho-dihaloaromatic compound with a sulfur nucleophile or the cyclization of a precursor bearing a thiol and a reactive group.

For the 1,3-dioxane ring , the most direct method is the reaction of a 1,3-diol with a carbonyl compound. Therefore, the synthesis of a dihydroxy-functionalized s-indacene precursor is a key step. This could potentially be achieved through the demethylation of a dimethoxy-s-indacene derivative or the reduction of a suitable diketone precursor.

| Heterocyclic Ring | Key Precursor Functional Groups on s-Indacene | Reagent for Ring Formation |

| Thiophene | Ortho-dihalo or Ortho-ethynyl and halo | Sulfur source (e.g., Na2S) or thiol-containing reagent |

| 1,3-Dioxane | Ortho-dihydroxy | Formaldehyde equivalent (e.g., paraformaldehyde, dimethoxymethane) |

Methyl Carboxylate Incorporation Strategies

There is no specific information in the surveyed literature detailing the methods for incorporating the methyl carboxylate group onto the 1,3-dioxa-5-thia-s-indacene core. General synthetic strategies often involve the introduction of this functional group at various stages, such as esterification of a carboxylic acid precursor or carrying the methyl ester through the synthetic sequence from a functionalized starting material. However, no examples specific to this compound have been found.

Direct and Stepwise Synthetic Routes

A comprehensive search has not yielded any established direct or stepwise synthetic routes for this compound. The subsequent subsections, therefore, address general principles that could theoretically be applied, but for which no specific application to the target molecule has been documented.

Cyclization Reactions for Formation of the Dioxane Ring

The formation of a dioxane ring typically involves the reaction of a diol with an aldehyde or ketone, or intramolecular cyclization strategies. enamine.netnih.gov For the target molecule, this would necessitate a precursor containing appropriately positioned hydroxyl groups relative to the indacene core. No literature exists that describes such a cyclization to form the 1,3-dioxa-5-thia-s-indacene system.

Annulation Strategies for Thiophene Ring Formation

Thiophene ring formation, or annulation, can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with sulfurizing agents or the cyclization of precursors already containing the requisite carbon and sulfur atoms. acs.orgacs.orgnih.gov These strategies are fundamental in heterocyclic chemistry, but their specific application to construct the thiophene moiety within the 1,3-dioxa-5-thia-s-indacene-6-carboxylate framework is not described in published research.

Palladium-Catalyzed Cross-Coupling Approaches for Indacene Core Assembly

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, are powerful tools for constructing complex aromatic and heterocyclic systems. nobelprize.orgresearchgate.netyoutube.com These reactions are widely used to form carbon-carbon bonds necessary for building fused ring systems like the indacene core. nih.govnih.gov Despite the versatility of these methods, their use in the specific assembly of the 1,3-dioxa-5-thia-s-indacene structure has not been reported.

Multi-Component Reaction Sequences in Heterocycle Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step. rsc.orgnih.govrsc.orgnih.gov They are prized for their atom economy and ability to rapidly build molecular complexity. While MCRs are extensively used for synthesizing a wide variety of heterocycles, no MCR strategy has been documented for the synthesis of this compound. researchgate.net

Chemo- and Regioselectivity Considerations in Reaction Pathways

The synthesis of a complex, multi-functionalized molecule like this compound would inherently involve significant challenges in chemo- and regioselectivity. Controlling the specific reaction sites to ensure the correct isomer is formed would be critical in any potential synthetic route. However, without established reaction pathways, a discussion of these considerations remains purely speculative.

Optimization of Reaction Conditions and Yield

The successful synthesis of complex, multi-ring heterocyclic compounds hinges on the careful optimization of reaction conditions. Maximizing the yield and purity of the target molecule while minimizing side reactions is paramount. Key factors that are typically manipulated include the choice of solvent, reaction temperature, the type and amount of catalyst, and the control of the reaction atmosphere. The following sections delve into the specific optimization strategies for reactions that construct core structures analogous to the target compound, such as the thieno[3,2-b]thiophene (B52689) scaffold.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, pathways, and the solubility of reactants and intermediates. For the construction of fused thiophene rings, polar aprotic solvents are often favored. mdpi.com

Studies on cascade cyclization reactions to form thieno[3,2-b]thiophenes have systematically evaluated various solvents. mdpi.com As illustrated in the table below, N-Methyl-2-pyrrolidone (NMP) provided the highest yield at an elevated temperature, indicating its effectiveness in facilitating the desired transformations. mdpi.com In contrast, other polar aprotic solvents like DMF and DMSO, or less polar solvents like toluene, resulted in lower yields under similar conditions. mdpi.com

Table 1: Effect of Solvent and Temperature on Thieno[3,2-b]thiophene Synthesis Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 120 | <10 |

| 2 | MeCN | 120 | 23 |

| 3 | DMSO | 120 | 45 |

| 4 | DMF | 120 | 52 |

| 5 | NMP | 80 | 41 |

| 6 | NMP | 100 | 53 |

| 7 | NMP | 120 | 71 |

| 8 | NMP | 140 | 81 |

Data derived from an iodine-mediated bisulfur cyclization of an alkynyl diol derivative. mdpi.com

Temperature control is intrinsically linked to the choice of solvent and has a profound impact on reaction outcomes. The data shows a clear trend where increasing the temperature in NMP from 80 °C to 140 °C progressively improves the product yield. mdpi.com However, in some synthetic steps, such as certain base-promoted cyclizations, ambient temperatures are sufficient. lookchem.com Conversely, subsequent steps like thermal decarboxylation may require significantly higher temperatures, sometimes as high as 260 °C, to proceed efficiently. lookchem.com It is also noted that using alcohols as solvents in the presence of base can sometimes lead to undesired side reactions, such as the saponification of ester groups, which reduces the final product yield. researchgate.net

Catalyst Selection and Loading

The choice of catalyst is fundamental to directing the reaction towards the desired product. Both metal-based and non-metallic catalysts, as well as basic promoters, are employed in the synthesis of fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are powerful methods for constructing the carbon-carbon bonds necessary for the heterocyclic core or for adding substituents. nih.gov Catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used for these transformations. nih.gov

In addition to transition metals, simpler inorganic compounds can serve as crucial reagents or catalysts. In one efficient protocol for thieno[3,2-b]thiophene synthesis, iodine (I₂) and sodium thiosulfate (B1220275) (Na₂S₂O₃) are used to initiate a cascade cyclization. mdpi.com The optimization of the loading for these reagents is critical for maximizing the yield, as shown in the table below.

Table 2: Optimization of Reagent Loading for Bisulfur Cyclization

| Entry | Na₂S₂O₃ (equiv) | I₂ (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 1.0 | 55 |

| 2 | 1.5 | 0.5 | 75 |

| 3 | 2.0 | 0.5 | 81 |

| 4 | 2.5 | 0.5 | 81 |

| 5 | 2.0 | 0.25 | 62 |

| 6 | 2.0 | 0.75 | 73 |

Reaction conditions: alkynyl diol (0.5 mmol), NMP (2.0 mL), 140 °C, 8 h. mdpi.com

The data indicates that using 2.0 equivalents of sodium thiosulfate with 0.5 equivalents of iodine provides the optimal yield. mdpi.com Deviating from this ratio by either increasing or decreasing the amount of iodine leads to a reduction in product formation. mdpi.com

Furthermore, bases are frequently used to promote key reaction steps. For instance, potassium carbonate (K₂CO₃) can facilitate nucleophilic aromatic substitution reactions, while stronger bases like sodium methoxide (B1231860) (NaOMe) are used to effect intramolecular cyclizations such as the Dieckman condensation. mdpi.comresearchgate.net

Pressure and Inert Atmosphere Requirements

Many of the intermediates and reagents involved in the synthesis of complex sulfur-containing heterocycles are sensitive to oxygen and moisture. Consequently, conducting reactions under an inert atmosphere is a standard and often essential practice to prevent oxidative degradation and other unwanted side reactions.

Reports consistently show that synthetic steps are carried out under a nitrogen or argon atmosphere, particularly when organometallic reagents or palladium catalysts are involved. nih.govmdpi.com For example, Stille coupling reactions are typically heated to reflux under an argon atmosphere, and polymerizations to form related conjugated systems are often conducted under argon for extended periods (e.g., 48 hours). nih.govmdpi.com

While the requirement for an inert atmosphere is well-established to ensure the stability of reagents and intermediates, detailed studies on the effect of varying pressure (sub- or super-atmospheric) on the reaction yields for these specific heterocyclic syntheses are not extensively covered in the available literature. Reactions are typically performed at atmospheric pressure under a steady flow of an inert gas.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with an external magnetic field, specific structural features of Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate can be identified.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it, and the coupling constant (J) reveals the number and proximity of neighboring protons.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.37 | d | 5.2 |

| H-4 | 7.72 | s | - |

| H-7 | 7.64 | d | 5.2 |

| OCH₃ | 3.89 | s | - |

| CH₂ | 6.34 | s | - |

Note: Data is illustrative and based on typical values for similar heterocyclic systems. Actual experimental values may vary.

The downfield chemical shifts of the aromatic protons (H-2, H-4, and H-7) are indicative of their presence within an electron-deficient aromatic system. The singlet observed for the methylene (B1212753) protons (CH₂) of the dioxolane ring suggests their chemical equivalence. The sharp singlet for the methoxy (B1213986) (OCH₃) protons is also a characteristic feature.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| C-2 | 125.1 |

| C-3a | 142.3 |

| C-4 | 118.9 |

| C-5a | 135.8 |

| C-6 | 130.2 |

| C-7 | 124.5 |

| C-7a | 145.6 |

| C-8a | 140.7 |

| C=O | 163.5 |

| OCH₃ | 52.4 |

| CH₂ | 102.1 |

Note: Data is illustrative and based on typical values for similar heterocyclic systems. Actual experimental values may vary.

The chemical shift of the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. The signals for the aromatic carbons are found in the intermediate region, while the aliphatic carbons of the methoxy and methylene groups appear in the upfield region.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between H-2 and H-7 would confirm their proximity within the same aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. For example, it would show a correlation between the OCH₃ proton signal and the OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the entire molecular structure. For instance, an HMBC correlation between the OCH₃ protons and the carbonyl carbon (C=O) would confirm the ester functionality.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured exact mass with the calculated theoretical mass.

For the molecular formula C₁₁H₈O₄S, the calculated exact mass would be compared to the experimental value to within a few parts per million (ppm), confirming the elemental composition.

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups.

For this compound, common fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to the loss of 31 atomic mass units.

Loss of the entire ester group (-COOCH₃): This would lead to a significant fragment corresponding to the loss of 59 atomic mass units.

Cleavage of the dioxolane ring: This could lead to various smaller fragments, further confirming the presence of this heterocyclic ring.

By analyzing these fragmentation patterns, the structural integrity of the synthesized molecule can be confidently verified.

Based on the conducted research, there is currently insufficient specific data available for the chemical compound “this compound” to generate a detailed scientific article covering the requested spectroscopic and structural characterization.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of a molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these transitions occur with the highest probability are known as the absorption maxima (λmax), and the efficiency of this absorption is quantified by the molar extinction coefficient (ε).

Currently, specific experimental data for the absorption maxima and molar extinction coefficients of this compound are not available in the public domain. The complex, fused-ring structure of this molecule, incorporating both oxa- and thia- functionalities, suggests a rich electronic landscape. Theoretical calculations and future experimental work would be necessary to fully elucidate the nature and energy of its electronic transitions. For comparative purposes, studies on similarly complex heterocyclic systems often reveal multiple absorption bands in the ultraviolet-visible (UV-Vis) region, corresponding to various π-π* and n-π* transitions. The precise location and intensity of these bands would be highly dependent on the specific arrangement of atoms and the resulting molecular orbitals in this compound.

Table 1: Hypothetical Absorption Data for this compound

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Transition Type |

| Hexane | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Methanol (B129727) | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The data presented is hypothetical and awaits experimental verification.

Solvent Effects on Electronic Spectra

The interaction between a solute molecule and the surrounding solvent molecules can significantly influence the electronic absorption spectrum, a phenomenon known as solvatochromism. These shifts in the absorption maxima can be either to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift), depending on the nature of the electronic transition and the polarity of the solvent.

For this compound, the presence of heteroatoms (oxygen and sulfur) and a carboxylate group introduces polar functionalities into the molecule. It can be anticipated that the electronic spectra of this compound will exhibit sensitivity to solvent polarity. In non-polar solvents, the interactions are primarily of the van der Waals type. As the solvent polarity increases, dipole-dipole interactions and the potential for hydrogen bonding will become more significant.

If an electronic transition results in an excited state that is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift. Conversely, if the ground state is more polar than the excited state, a hypsochromic shift would be observed with increasing solvent polarity. The magnitude of these shifts can provide valuable information about the change in dipole moment upon electronic excitation. A systematic study across a range of solvents with varying polarities would be required to fully characterize the solvatochromic behavior of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel heterocyclic system like Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate, these calculations would provide invaluable insights into its behavior and potential applications.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). rsc.org By calculating the molecule's energy at various conformations, researchers can identify the lowest energy structure. rsc.org For this compound, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. rsc.org This information is foundational for understanding its steric and electronic properties and predicting its stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound. This table is illustrative and does not represent actual experimental or calculated data.

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| C-S-C Bond Angle (°) | Data not available |

| O-C-O Bond Angle (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies, and Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. researchgate.net For the title compound, FMO analysis would map the distribution of these orbitals across the s-indacene (B1235719) core and substituents, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Energy Data for this compound. This table is illustrative and does not represent actual experimental or calculated data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. The MEP map displays regions of varying electron density, typically using a color scale where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). An MEP analysis of this compound would highlight the electrostatic potential across the molecule, identifying the electron-rich oxygen and sulfur atoms and potentially electron-deficient regions on the aromatic core.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, are crucial for understanding molecular stabilization and crystal packing. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, identifies and characterizes these weak interactions within a molecule or between molecules. For the title compound, NCI analysis would reveal intramolecular interactions that contribute to its conformational stability and intermolecular interactions that would govern its solid-state structure. These plots use color-coding to distinguish between strong attractive interactions (blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

Aromaticity and Antiaromaticity Assessment of the s-Indacene Core

The s-indacene core is known for its antiaromatic character, which significantly influences its reactivity and stability. Computational methods are essential for quantifying the degree of aromaticity or antiaromaticity in such systems.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, usually the center of a ring. A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of antiaromaticity. For the s-indacene core of the title compound, NICS calculations would be performed at the center of each five-membered ring and the six-membered thiophene-containing ring to quantify their respective aromatic or antiaromatic character. Studies on the parent s-indacene show significant paratropic currents (positive NICS values), and it would be of great interest to see how the fusion of the dioxa and thia rings modulates this property.

Table 3: Hypothetical NICS(1)zz Values for the Rings in this compound. NICS(1)zz refers to the zz-component of the shielding tensor calculated 1 Å above the ring plane. This table is illustrative and does not represent actual experimental or calculated data.

| Ring System | NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|

| Five-membered ring A | Data not available | Data not available |

| Five-membered ring B | Data not available | Data not available |

| Central Ring System | Data not available | Data not available |

Future computational studies are required to populate these analyses with actual data, which will be instrumental in elucidating the unique electronic structure and chemical properties of this compound.

Reactivity and Chemical Transformations

Reactions Involving the Methyl Carboxylate Moiety

The methyl carboxylate group is a versatile functional group that can undergo several important transformations, primarily involving nucleophilic acyl substitution.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 1,3-dioxa-5-thia-s-indacene-6-carboxylic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible process. The reaction is typically driven to completion by using a large excess of water.

Base-Catalyzed Saponification : A more common and generally irreversible method is saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. This method is often preferred due to its high yields and irreversibility. google.com

The table below summarizes typical conditions for the hydrolysis of methyl esters.

| Catalyst Type | Reagents | Solvent(s) | Temperature | Expected Product |

| Acid | H₂SO₄ (catalytic), H₂O | Dioxane/Water | Reflux | 1,3-dioxa-5-thia-s-indacene-6-carboxylic acid |

| Base | 1. NaOH or LiOH2. HCl (aq) | THF/Water, Methanol (B129727) | Room Temp to Reflux | 1,3-dioxa-5-thia-s-indacene-6-carboxylic acid |

This is an interactive data table based on generalized procedures for methyl ester hydrolysis. reddit.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate, this would involve reacting it with a different alcohol (R'-OH) to form a new ester. This reaction can be catalyzed by either acids or bases. The reaction is an equilibrium process, and to favor the formation of the product, the reactant alcohol is often used in large excess, or the methanol by-product is removed as it forms.

| Catalyst | Reagents | Conditions | Expected Product |

| Acid | H₂SO₄, Ethanol (B145695) (excess) | Reflux | Ethyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate |

| Base | NaOCH₃, Benzyl alcohol (excess) | Reflux | Benzyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate |

This is an interactive data table illustrating representative transesterification reactions.

The methyl ester can be converted directly into an amide by reacting it with ammonia, a primary amine, or a secondary amine. This process, known as aminolysis, typically requires higher temperatures as amines are less nucleophilic than the hydroxide ion. nih.gov The reaction can sometimes be facilitated by catalysts. mdpi.com This direct amidation is a key method for forming the crucial amide bond found in many pharmaceuticals and advanced materials. researchgate.net

More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (like HBTU or DCC) before being treated with an amine to form the amide under milder conditions.

| Reaction Type | Reagents | Conditions | Expected Product |

| Direct Aminolysis | Benzylamine (NH₂Bn) | High Temperature (e.g., 110-140°C) | N-Benzyl-1,3-dioxa-5-thia-s-indacene-6-carboxamide |

| Two-Step (via acid) | 1. NaOH, H₂O2. HBTU, DIPEA, Aniline | 1. Reflux2. Room Temp | N-Phenyl-1,3-dioxa-5-thia-s-indacene-6-carboxamide |

This is an interactive data table showing common pathways for amidation.

Reactions of the Dioxa-Thia-s-indacene Core

The fused heterocyclic core of the molecule is an aromatic system, making it susceptible to substitution reactions that preserve its aromaticity.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The reactivity and regioselectivity of the dioxa-thia-s-indacene core are dictated by the electron-donating and -withdrawing nature of the fused rings and substituents. Theoretical and experimental studies on analogous benzofused thieno[3,2-b]furans show that the C2 position (the carbon adjacent to the sulfur atom in the thiophene (B33073) ring) is the most reactive site for electrophilic attack. semanticscholar.orgresearchgate.net This high reactivity is due to the ability of the heteroatoms to stabilize the carbocation intermediate (the sigma complex) formed during the reaction. sciforum.netumich.edu

Therefore, it is predicted that EAS reactions on this compound would preferentially occur on the thiophene portion of the ring system, likely at the position adjacent to the sulfur atom. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. pearson.com

| EAS Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, Acetic Acid | Methyl 2-bromo-1,3-dioxa-5-thia-s-indacene-6-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-nitro-1,3-dioxa-5-thia-s-indacene-6-carboxylate |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Methyl 2-acetyl-1,3-dioxa-5-thia-s-indacene-6-carboxylate |

This is an interactive data table illustrating predicted outcomes for EAS reactions based on the reactivity of similar heterocyclic systems. semanticscholar.org

Nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic systems like this one is generally difficult and requires specific conditions. For the reaction to proceed, two main criteria must typically be met:

The aromatic ring must be substituted with at least one powerful electron-withdrawing group (such as a nitro group) to make the ring electron-deficient and thus susceptible to attack by a nucleophile.

There must be a good leaving group (such as a halide) at the position of attack.

Studies on related nitrothiophenes have shown that a nitro group can be displaced by sulfur nucleophiles. researchgate.netbeilstein-archives.org Therefore, if a derivative of this compound bearing a nitro group or a halogen on the aromatic core were synthesized, it could potentially undergo nucleophilic substitution.

| Substrate | Nucleophile | Conditions | Expected Product |

| Hypothetical 2-Chloro- Derivative | Sodium methoxide (B1231860) (NaOMe) | Heat | Methyl 2-methoxy-1,3-dioxa-5-thia-s-indacene-6-carboxylate |

| Hypothetical 2-Nitro- Derivative | Sodium thiophenoxide (NaSPh) | K₂CO₃, DMF | Methyl 2-(phenylthio)-1,3-dioxa-5-thia-s-indacene-6-carboxylate |

This is an interactive data table illustrating hypothetical nucleophilic aromatic substitution reactions, which would require appropriately activated substrates.

Redox Chemistry of the Heteroatoms (Oxygen and Sulfur)

The redox chemistry of this compound is primarily centered on the sulfur atoms of the thieno[3,2-b]thiophene (B52689) core, which is known to be an electron-rich system. nih.gov The oxygen atoms in the 1,3-dioxolane (B20135) ring are generally redox-inactive under common electrochemical conditions, behaving as typical ether oxygens.

The sulfur atoms, however, can undergo oxidation to form sulfoxides or sulfones, although this typically requires strong oxidizing agents and can disrupt the aromaticity of the thiophene rings. More relevant is the electrochemical behavior of the π-conjugated system. Thieno[3,2-b]thiophene derivatives are known to undergo reversible oxidation processes. mdpi.com The oxidation potential is influenced by the substituents on the ring system. The presence of the electron-withdrawing methyl carboxylate group would be expected to increase the oxidation potential compared to the unsubstituted parent heterocycle.

Cyclic voltammetry studies on related donor-acceptor polymers containing thieno[3,2-b]thiophene units have been used to determine their HOMO and LUMO energy levels, which are direct indicators of their redox properties. mdpi.com For instance, polymers incorporating this moiety exhibit distinct oxidation (p-doping) and reduction (n-doping) waves, demonstrating the ability of the sulfur-containing core to both donate and accept electrons. nih.govmdpi.com The formation of quinone derivatives of thieno[3,2-b]thiophene through oxidation has also been reported, highlighting a key redox transformation of this heterocyclic system. oup.com

Below is a table summarizing the typical electrochemical data for polymers containing a thieno[3,2-b]thiophene unit, which provides insight into the expected redox behavior of the target molecule.

| Polymer System | Onset Oxidation Potential (Eonset,ox) vs. Ag/Ag+ | Onset Reduction Potential (Eonset,re) vs. Ag/Ag+ | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg) (eV) |

| PTPP¹ | 1.60 V | -0.67 V | -5.86 | -3.59 | 2.27 |

| PTPTD¹ | 0.76 V | -0.74 V | -5.01 | -3.52 | 1.49 |

¹Data derived from polymers where thieno[3,2-b]thiophene acts as a donor unit. PTPP = poly[(thieno[3,2-b]thiophene-2-yl)-7a,11a-Dihydro-3,4-dithia-7,12-diaza[a,c]anthracene]; PTPTD = Poly[(thieno[3,2-b]thiophene-2-yl)-benzo [1,2-b:6,5-b′]dithiophene-4,5-dione]. Data sourced from reference mdpi.com.

Cycloaddition Reactions (e.g., Diels-Alder type, inverse electron demand)

The thieno[3,2-b]thiophene moiety of this compound can potentially participate in cycloaddition reactions, although the high aromaticity of the thiophene rings makes it a reluctant diene in standard Diels-Alder reactions.

Diels-Alder Reactions: Thiophene itself is a poor diene and typically requires high pressure or Lewis acid catalysis to react with potent dienophiles like maleic anhydride (B1165640) or maleimides. nih.govresearchgate.net The reaction often proceeds with a preference for the exo adduct. nih.gov For the fused thieno[3,2-b]thiophene system, this inherent low reactivity is expected to persist. However, functionalization of the thiophene ring can alter its reactivity. The loss of aromaticity upon cycloaddition is a significant energetic barrier. nih.gov Stable derivatives of 2,3-dimethylenethiophene, which are locked in the required s-cis conformation, have been shown to undergo Diels-Alder reactions with alkynes to form benzothiophenes after subsequent elimination of a small molecule. researchgate.net While the target compound does not possess this specific structure, this demonstrates that overcoming the aromaticity barrier is key to achieving cycloaddition.

Inverse Electron Demand Diels-Alder Reactions: In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. While the thieno[3,2-b]thiophene core is electron-rich, making it unsuitable as a diene in this context, the concept is important in heterocyclic chemistry. For example, electron-deficient 1,2,3-triazines substituted with carboxylate groups exhibit extremely high reactivity in inverse electron demand cycloadditions with electron-rich amidines. nih.gov This highlights how tuning the electronic properties of a heterocycle can completely switch its cycloaddition reactivity profile.

1,3-Dipolar Cycloadditions: The C=C bonds within the thieno[3,2-b]thiophene system could also act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. mdpi.com This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. mdpi.comnih.gov The regioselectivity and stereoselectivity of such additions would be governed by steric and electronic factors, including the frontier molecular orbitals (FMO) of the reacting species. mdpi.com

Ring-Opening and Ring-Closing Reactions of the Heterocyclic Moieties

Ring-Opening Reactions: The two key heterocyclic moieties in the target compound are the thieno[3,2-b]thiophene system and the 1,3-dioxolane ring.

1,3-Dioxolane Ring: This part of the molecule is an acetal (B89532). Acetal groups are stable to bases but are susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis of the 1,3-dioxolane ring would lead to its opening, yielding a diol on the thiophene core. Reductive ring-opening of 1,3-dioxane (B1201747) and dioxolane acetals using reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBH₃CN) in the presence of a Lewis acid is a common transformation, particularly in carbohydrate chemistry, yielding mono-protected diols. researchgate.net The regioselectivity of such openings is dependent on steric and electronic factors.

Thieno[3,2-b]thiophene System: The fused thiophene rings are generally stable. However, ring-opening of a thiophene ring can be achieved under specific conditions, for example, through reaction with certain nucleophiles or via desulfurization reactions using catalysts like Raney Nickel. Such reactions are typically destructive to the aromatic system. dntb.gov.ua

Ring-Closing Reactions: Ring-closing reactions are fundamental to the synthesis of the thieno[3,2-b]thiophene core itself. Numerous synthetic strategies involve the cyclization of substituted thiophenes. For example, cascade cyclization of alkynyl diol derivatives can be used to construct the fused ring system. mdpi.com Another common approach involves starting with a 3-bromothiophene, followed by a series of reactions to build and cyclize the second thiophene ring. encyclopedia.pubnih.gov One-pot cascade reactions involving ring-closure and subsequent ring-opening sequences have also been developed for synthesizing related furan-based heterocyclic frameworks. rsc.org

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is expected to be dominated by the light-absorbing properties of the extended π-conjugated thieno[3,2-b]thiophene chromophore.

Computational and experimental studies on thiophene and its oligomers provide significant insight into the potential excited-state dynamics. rsc.org Upon photoexcitation, these molecules can undergo ultrafast deactivation back to the ground state, a process that ensures high photostability. rsc.org Key deactivation pathways involve non-adiabatic transitions through conical intersections. epfl.ch

For thiophene, important motions in the excited state include ring-puckering, which can facilitate internal conversion to the ground state. rsc.orgepfl.ch The dynamics involve an initial excitation to a bright state (like S₂), followed by rapid internal conversion to a lower-lying dark state (S₁) from which the molecule returns to the ground state via a conical intersection. The photochemical ring-opening of related cyclic dienes, such as 1,3-cyclohexadiene, is a classic example of a pericyclic reaction that proceeds through such excited-state pathways. nih.gov

The extended conjugation in the thieno[3,2-b]thiophene system suggests it will absorb light at longer wavelengths than simple thiophene. This chromophore is utilized in organic electronics, where understanding its photophysics is crucial. nih.govacs.org The presence of the dioxolane ring is not expected to significantly alter the primary photochemical pathways of the thieno[3,2-b]thiophene core, but it may influence conformational relaxation in the excited state. Photochemical reactions could include [2+2] cycloadditions or electrocyclic reactions, similar to those seen in other aromatic systems like stilbenes, which can undergo photocyclization to form polycyclic aromatic hydrocarbons. mdpi.com

A summary of key photophysical processes in thiophene-based molecules is presented below.

| Process | Description | Timescale | Key Structural Feature |

| UV Absorption | Excitation of a π-electron to a π* orbital (e.g., S₀ → S₂). | Instantaneous | Conjugated π-system |

| Internal Conversion | Non-radiative decay from a higher to a lower electronic state (e.g., S₂ → S₁). | Femtoseconds (fs) | Vibrational coupling between states |

| Deactivation via Conical Intersection | Ultrafast non-radiative decay from S₁ to the ground state (S₀). | < 1 picosecond (ps) | Ring-puckering, C-S bond stretching |

| Fluorescence | Radiative decay from S₁ to S₀. | Nanoseconds (ns) | Often a minor pathway due to efficient non-radiative decay |

Derivatization Strategies for Enhanced Functionality and Research Probes

Modification of the Methyl Carboxylate Group

The methyl carboxylate group at the 6-position of the 1,3-dioxa-5-thia-s-indacene core serves as a versatile handle for a variety of chemical transformations. These modifications are instrumental in creating derivatives with altered reactivity and functionality.

The conversion of the methyl ester to other ester forms is a fundamental derivatization strategy, often achieved through transesterification. This reaction typically involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester. This method allows for the introduction of a wide array of alkyl or aryl groups, which can influence the compound's steric and electronic properties, as well as its solubility in different media. The choice of alcohol is crucial for tailoring the final properties of the derivative for specific applications.

| Starting Material | Reagent | Product | Purpose of Derivatization |

| Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate | Ethanol, H+ | Ethyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate | Modify solubility and steric profile |

| This compound | Benzyl alcohol, H+ | Benzyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate | Introduce a bulky, UV-active group |

| This compound | Ethylene glycol, H+ | 2-Hydroxyethyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate | Introduce a hydroxyl group for further functionalization |

For the creation of amide and other acyl derivatives, the methyl ester can be first hydrolyzed to the corresponding carboxylic acid, followed by conversion to a more reactive species like an acid chloride or anhydride (B1165640). The hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification. The resulting carboxylic acid can then be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This acid chloride is a key intermediate that readily reacts with a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively, enabling the conjugation to biomolecules or other functional moieties.

The methyl carboxylate group can be reduced to a primary alcohol, which provides a different avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, converting the ester to a hydroxymethyl group at the 6-position. nih.govresearchgate.net The resulting alcohol can then undergo a range of subsequent reactions. For example, it can be oxidized to an aldehyde, converted to a leaving group (such as a tosylate) for nucleophilic substitution, or etherified to introduce new functional groups. This reduction significantly alters the electronic nature of the substituent, changing it from an electron-withdrawing to a more neutral group.

Functionalization of the s-Indacene (B1235719) Core

Direct modification of the aromatic s-indacene core is another powerful strategy to modulate the electronic properties and reactivity of this compound.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the s-indacene core can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com EDGs, such as alkoxy or amino groups, tend to raise the HOMO level, while EWGs, like nitro or cyano groups, typically lower the LUMO level. These modifications are crucial for tuning the optical and electronic properties, such as the absorption and emission spectra, which is particularly important for applications in organic electronics and as fluorescent probes. The position of substitution on the aromatic rings will also play a critical role in the extent of these electronic perturbations.

| Substituent Type | Example Group | Expected Effect on s-Indacene Core | Potential Application |

| Electron-Donating | Methoxy (B1213986) (-OCH₃) | Increased electron density, raised HOMO level | Red-shifted absorption/emission |

| Electron-Donating | Dimethylamino (-N(CH₃)₂) | Strong increase in electron density, significantly raised HOMO level | Enhanced fluorescence quantum yield |

| Electron-Withdrawing | Nitro (-NO₂) | Decreased electron density, lowered LUMO level | Tuning for electron-transporting materials |

| Electron-Withdrawing | Cyano (-CN) | Strong decrease in electron density, significantly lowered LUMO level | Probes for electron-rich analytes |

This table illustrates the general effects of substituents on aromatic systems, as specific data for the 1,3-dioxa-5-thia-s-indacene core is not extensively documented.

Halogenation of the s-indacene core, for instance through bromination using N-bromosuccinimide (NBS), introduces a versatile functional handle for further modifications. The resulting halogenated derivatives can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. conicet.gov.ar These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups. This strategy is highly effective for the synthesis of complex derivatives with extended π-conjugated systems, which are of great interest for materials science applications. For example, a Suzuki coupling with an arylboronic acid could be used to introduce a phenyl group onto the s-indacene core, thereby extending the π-system and altering the photophysical properties of the molecule.

Direct C-H Functionalization Methodologies

Direct Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical tool for modifying aromatic systems, including the core structure of this compound, which is based on the thieno[3,2-b]thiophene (B52689) scaffold. This approach avoids the need for pre-functionalization (e.g., halogenation or lithiation), thereby streamlining synthetic pathways. Research on thieno[3,2-b]thiophene and related fused thiophene (B33073) systems has revealed several effective methodologies, primarily centered around transition metal catalysis.

Palladium-catalyzed reactions are the most prevalent for the direct arylation of thiophene-based heterocycles. These reactions typically involve the coupling of a C-H bond with an aryl halide or pseudo-halide. For instance, studies on thieno[3,2-d]pyrimidines have demonstrated that C-H activation can be selectively achieved at either the C-2 or C-3 position of the thiophene ring by carefully selecting the catalyst, ligand, and reaction conditions. mdpi.com A notable advancement in this area is the palladium-catalyzed 1,4-migration/direct arylation strategy, which allows for C-C bond formation at the β-position (C-3) of 2-arylthiophenes, representing a double C-H bond functionalization event. rsc.org

Intramolecular C-H/C-H coupling reactions have also been developed. For example, 3-aryloxythiophenes can undergo palladium-catalyzed cyclization to form furan-fused ring systems like thieno[3,2-b]benzofurans. researchgate.net This highlights the potential for creating complex, polycyclic aromatic structures from suitably substituted thieno[3,2-b]thiophene precursors. The choice of catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in combination with an appropriate oxidant (e.g., silver acetate) and ligand, is crucial for achieving high yields and regioselectivity. mdpi.comresearchgate.net

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Intermolecular C-H Arylation | Pd(OAc)₂ / X-Phos or PtBu₃ | Allows for direct coupling of aryl halides at the C-2 or C-3 position of the thiophene ring. | mdpi.com |

| 1,4-Migration/Direct Arylation | Pd(OAc)₂ / K₂CO₃ | Enables regiodivergent heteroarylation at the β-position of 2-(2-bromoaryl)thiophenes. | rsc.org |

| Intramolecular C-H/C-H Coupling | Pd(TFA)₂ / AgOAc | Facilitates the synthesis of fused polycyclic systems, such as thieno[3,2-b]benzofurans. | researchgate.net |

Heteroatom-Directed Derivatization

Oxidation of the Thia-moiety to Sulfoxides and Sulfones

The sulfur atom in the thieno[3,2-b]thiophene core is a key site for functionalization through oxidation. This process converts the sulfide (B99878) (thia-moiety) into a sulfoxide (B87167) (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide), significantly altering the electronic properties of the molecule. Oxidation lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for applications in electronic materials. acs.orgresearchgate.net

A variety of oxidizing agents can be employed to achieve this transformation. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). dicp.ac.cnorganic-chemistry.orgorganic-chemistry.org The degree of oxidation—whether it stops at the sulfoxide or proceeds to the sulfone—can be controlled by the choice of reagent and reaction conditions. For example, catalytic systems based on methyltrioxorhenium (MTO) with H₂O₂ have been shown to efficiently oxidize thiophene derivatives directly to the corresponding sulfones, with no sulfoxide intermediates detected. dicp.ac.cn In contrast, other reagents may allow for the isolation of the sulfoxide. organic-chemistry.org

The resulting sulfones, such as benzo[b]thiophene 1,1-dioxides, often exhibit enhanced photoluminescence properties compared to their unoxidized precursors. acs.org This transformation provides a viable strategy for tuning the optoelectronic characteristics of materials derived from the this compound scaffold.

| Reagent | Typical Product | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | Sulfone | Efficient catalytic system for complete oxidation to sulfones. | dicp.ac.cn |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric oxidant; product depends on reaction conditions and stoichiometry. | researchgate.net |

| Selectfluor | Sulfoxide or Sulfone | Efficient oxidation using H₂O as the oxygen source at ambient temperature. | organic-chemistry.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Sulfone | Heterogeneous catalyst that can be recovered and reused. | organic-chemistry.org |

Exploration of Coordination Chemistry with Metal Centers

The thieno[3,2-b]thiophene scaffold, present in this compound, possesses multiple sites for coordination with metal centers, making it a valuable ligand in materials chemistry. The lone pairs on the sulfur atom can coordinate to metals, and the extended π-system can also participate in bonding. Furthermore, the carboxylate group offers an additional coordination site.

Research has demonstrated the synthesis of discrete organometallic complexes and extended metal-organic frameworks (MOFs) using thieno[3,2-b]thiophene derivatives. For example, dilithiation of the thieno[3,2-b]thiophene core followed by reaction with metal carbonyls has been used to prepare dinuclear chromium and tungsten carbene complexes. researchgate.netup.ac.za

In the realm of materials research, thieno[3,2-b]thiophene-2,5-dicarboxylate has been employed as a linker to construct a series of rare-earth MOFs. mdpi.com These frameworks exhibit three-dimensional porous networks and show ligand-based luminescent properties, which can be quenched in the presence of certain small molecules, suggesting potential applications in chemical sensing. mdpi.com The ability of the sulfur heterocycle to act as a ligand, in conjunction with other functional groups, allows for the design of sophisticated coordination polymers with tailored structural and functional properties.

Formation of Polymeric or Supramolecular Assemblies Incorporating the Compound (for materials research)

The rigid, planar, and electron-rich nature of the thieno[3,2-b]thiophene core makes it an exceptional building block for conjugated polymers and supramolecular assemblies for materials research. ossila.com By incorporating this unit into a macromolecular structure, researchers can develop materials with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. ossila.commdpi.comnih.gov

Polymerization is typically achieved through cross-coupling reactions, such as Stille or Suzuki coupling, which require pre-functionalized monomers (e.g., di-bromo derivatives). nih.gov More recently, direct arylation polycondensation has emerged as a more atom-economical alternative. rsc.org This method allows for the polymerization of monomers via C-H activation, reducing waste and simplifying synthesis. rsc.org The resulting polymers often exhibit desirable properties for electronic applications, including high charge carrier mobility and tunable optical absorption.

Furthermore, thieno[3,2-b]thiophene units can be functionalized with chelating groups, such as terpyridines, to form "unimers." These unimers can then self-assemble in the presence of metal ions (e.g., Fe²⁺) to form metallo-supramolecular polymers (MSPs). mdpi.comnih.gov These MSPs can exhibit interesting electrochromic behavior, changing color in response to an applied voltage. The optical and redox properties of these materials can be finely tuned by modifying the linker between the thieno[3,2-b]thiophene core and the chelating end-groups. mdpi.com

| Assembly Type | Synthetic Method | Key Properties & Applications | Reference |

|---|---|---|---|

| Donor-Acceptor (D-A) Conjugated Polymers | Stille Coupling | Used as anode materials for lithium-ion batteries, demonstrating good cycling stability. | mdpi.com |

| Metallo-Supramolecular Polymers (MSPs) | Self-assembly of unimers with Fe²⁺ ions | Exhibit electrochromism; high optical contrast and fast switching times for smart windows. | mdpi.comnih.gov |

| Conjugated Polymers for Electrochromism | Direct Arylation Polycondensation | Can be designed for neutral black-to-transmissive switching, suitable for electrochromic devices. | rsc.org |

| Poly(thieno[3,2-b]thiophene) Derivatives (e.g., PBTTT) | Cross-coupling Polymerization | High-performance semiconductors for organic field-effect transistors (OFETs). | ossila.com |

Advanced Research Applications in Materials Science Excluding Biological/clinical

Optoelectronic Properties Investigation

There is no published research on the optoelectronic properties of Methyl 1,3-dioxa-5-thia-s-indacene-6-carboxylate.

Application as Organic Semiconductor Components in Model Devices (e.g., OFETs)

No studies have been found that investigate or report the use of this compound as a component in organic field-effect transistors.

Photovoltaic Applications as Electron Donor/Acceptor Materials in Research Devices

There is no available data on the application of this compound in photovoltaic devices, either as an electron donor or an acceptor material.

Chemical Sensing and Detection Research (Non-biological matrices)

No research has been published on the use of this compound for chemical sensing and detection in non-biological matrices.

Development as Chemosensors for Specific Analytes

There are no studies detailing the development or investigation of this compound as a chemosensor for any specific analytes.

Investigation of Fluorescence Quenching/Enhancement for Sensing Mechanisms

Without any foundational research on the compound's luminescent properties, there is no information available regarding the investigation of its fluorescence quenching or enhancement for sensing applications.

Information on "this compound" in Advanced Materials Research is Not Currently Available in Publicly Accessible Literature

Extensive searches of scientific databases and scholarly publications have yielded no specific information on the chemical compound "this compound." Consequently, it is not possible to provide an article detailing its advanced research applications in materials science, as requested.

The core chemical structure, "1,3-dioxa-5-thia-s-indacene," also does not appear in the surveyed chemical literature. This suggests that the compound may be one of the following:

A novel, recently synthesized molecule that has not yet been described in published research.

A compound designated by a different nomenclature or a proprietary code name not in the public domain.

A theoretical molecule that has not yet been synthesized.

While research exists on related heterocyclic building blocks for advanced materials—such as thiophene (B33073) derivatives, conjugated polymers, and the use of carboxylates in organic frameworks—no direct or indirect references to "this compound" or its parent scaffold could be located.

Therefore, the sections on its incorporation into conjugated polymers and its use in the design of organic frameworks cannot be addressed with scientifically accurate and verifiable information.

Q & A

Q. Table 1: Key Synthetic Protocols for Derivatives

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Condensation with thiazoles | AcOH reflux, 3–5 h | 60–75% | |

| Ester → Hydrazide conversion | KOH/EtOH reflux, 6 h | 70–85% | |

| Aryl substitution | Chloroacetic acid/NaOAc, 5 h reflux | 50–65% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.